
3-(2-Methylpropyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpropyl)azetidin-3-ol is a chemical compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropyl)azetidin-3-ol typically involves the cyclization of appropriate precursors. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the hydrogenolysis of specific intermediates using palladium on carbon (Pd/C) in methanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Methylpropyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or modified.
Common Reagents and Conditions:
Oxidation: Sodium metaperiodate is often used for oxidative cleavage.
Reduction: Sodium borohydride (NaBH4) is a common reducing agent.
Substitution: Conditions vary, but bases like potassium carbonate (K2CO3) in solvents like N-methyl-2-pyrrolidone (NMP) are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage can yield dialdehydes, while reduction can produce various alcohols .
Applications De Recherche Scientifique
3-(2-Methylpropyl)azetidin-3-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2-Methylpropyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound’s azetidine ring is known for its strain, which makes it reactive and capable of undergoing various chemical transformations. These reactions often involve nucleophilic attack on the ring, leading to ring-opening or substitution reactions .
Comparaison Avec Des Composés Similaires
Azetidine: A simpler analog with a four-membered nitrogen-containing ring.
3-Hydroxyazetidine: Similar structure but with a hydroxyl group at a different position.
2-Methylazetidine: Differing by the position of the methyl group.
Uniqueness: 3-(2-Methylpropyl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research .
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
3-(2-methylpropyl)azetidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-6(2)3-7(9)4-8-5-7/h6,8-9H,3-5H2,1-2H3 |
Clé InChI |
ODTSATJPPZIFOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1(CNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


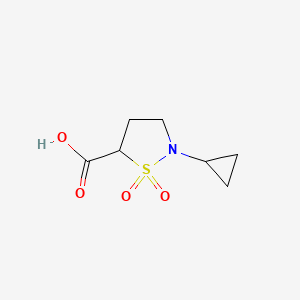
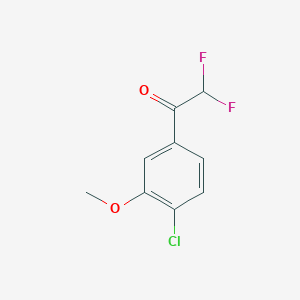
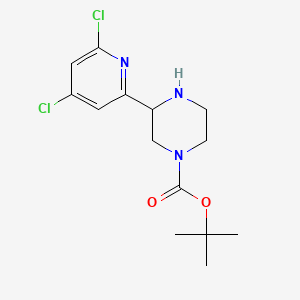
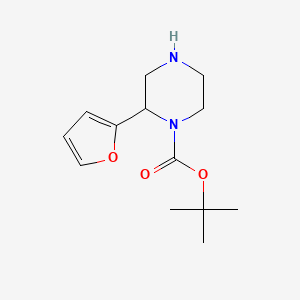
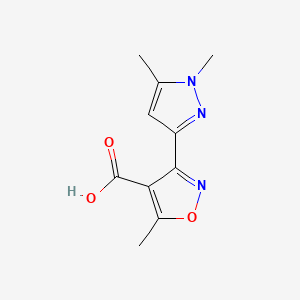

![1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride](/img/structure/B13544605.png)

![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
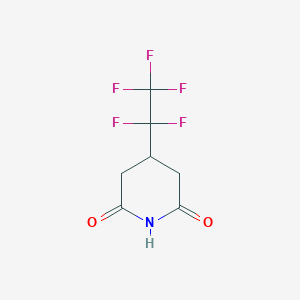
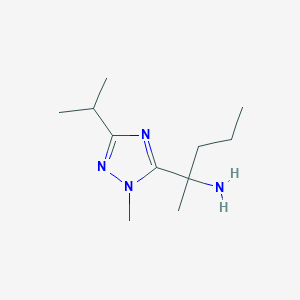
![7-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13544628.png)
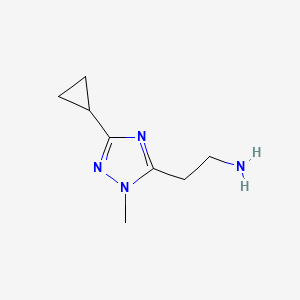
![Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13544670.png)
